![molecular formula C22H23N3O2 B5809544 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide, also known as DMPPA, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is thought to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce oxidative stress and improve cognitive function. In inflammation research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for certain enzymes and signaling pathways. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its efficacy and safety in animal and clinical studies. Additionally, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide derivatives with improved pharmacological properties could be developed for use in the treatment of various diseases.
Métodos De Síntesis
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-methoxyphenyl)acrylic acid, followed by reduction and acylation. The resulting compound has been characterized using various spectroscopic techniques such as NMR, IR, and MS.
Aplicaciones Científicas De Investigación
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to protect against beta-amyloid-induced neurotoxicity. In inflammation research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-20(17(2)25(24-16)19-10-5-4-6-11-19)15-23-22(26)14-13-18-9-7-8-12-21(18)27-3/h4-14H,15H2,1-3H3,(H,23,26)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLWZGLPSBQUGY-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C=CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)/C=C/C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.